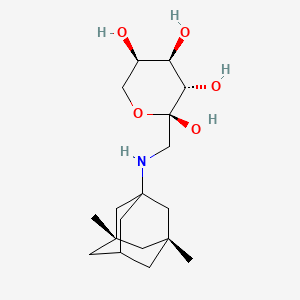
Memantine Fructosyl Conjugate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Memantine Fructosyl Conjugate is a compound formed by the conjugation of memantine, a well-known NMDA receptor antagonist, with a fructose molecule. Memantine is primarily used in the treatment of Alzheimer’s disease due to its ability to modulate glutamatergic neurotransmission. The conjugation with fructose aims to enhance the pharmacokinetic properties and therapeutic efficacy of memantine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Memantine Fructosyl Conjugate typically involves the conjugation of memantine with a fructose molecule through a glycosidic bond. This can be achieved using enzymatic or chemical methods. One common approach is the use of β-fructofuranosidase from Schwanniomyces occidentalis, which facilitates the transfructosylation reaction . The reaction conditions often include an aqueous medium, a suitable buffer, and controlled temperature and pH to optimize the yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic synthesis using immobilized enzymes to enhance efficiency and reduce costs. The process can be scaled up by optimizing reaction parameters such as enzyme concentration, substrate ratio, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: Memantine Fructosyl Conjugate can undergo various chemical reactions, including:
Oxidation: The fructose moiety can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the fructose moiety can yield sugar alcohols.
Substitution: The glycosidic bond can be cleaved under acidic or enzymatic conditions to release memantine and fructose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and hydrogenation catalysts are often used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases can facilitate the cleavage of the glycosidic bond.
Major Products:
Oxidation: Carboxylic acids derived from fructose.
Reduction: Sugar alcohols such as sorbitol.
Substitution: Free memantine and fructose.
Aplicaciones Científicas De Investigación
Memantine Fructosyl Conjugate has diverse applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its potential neuroprotective effects and ability to modulate neurotransmission.
Medicine: Explored as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease, due to its enhanced pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of Memantine Fructosyl Conjugate involves the modulation of NMDA receptors by memantine. Memantine acts as an uncompetitive antagonist at NMDA receptors, preventing excessive calcium influx and excitotoxicity . The fructose moiety may enhance the bioavailability and stability of memantine, improving its therapeutic efficacy.
Comparación Con Compuestos Similares
Memantine Hydrochloride: The standard form of memantine used in clinical practice.
H-4-F-Phe-memantine: A memantine derivative with enhanced neuroprotective effects.
H-Tyr-memantine: Another memantine derivative with similar bioactivities.
Uniqueness: Memantine Fructosyl Conjugate is unique due to its conjugation with fructose, which may offer improved pharmacokinetic properties and therapeutic benefits compared to other memantine derivatives. The fructose moiety can enhance solubility, stability, and bioavailability, making it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C18H31NO5 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R)-2-[[[(3S,5R)-3,5-dimethyl-1-adamantyl]amino]methyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C18H31NO5/c1-15-3-11-4-16(2,7-15)9-17(5-11,8-15)19-10-18(23)14(22)13(21)12(20)6-24-18/h11-14,19-23H,3-10H2,1-2H3/t11?,12-,13-,14+,15-,16+,17?,18+/m1/s1 |
Clave InChI |
HMCNAIFDPRAZKO-FIWMVBPPSA-N |
SMILES isomérico |
C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)NC[C@]4([C@H]([C@@H]([C@@H](CO4)O)O)O)O)C |
SMILES canónico |
CC12CC3CC(C1)(CC(C3)(C2)NCC4(C(C(C(CO4)O)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-[[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]amino]piperidine-1-carboxylate](/img/structure/B13859466.png)
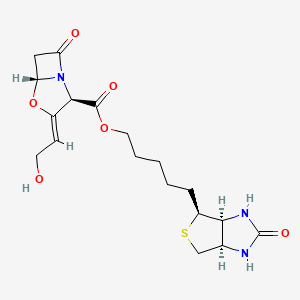
![(17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13859476.png)
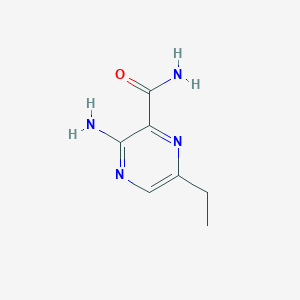
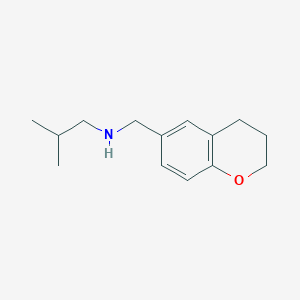
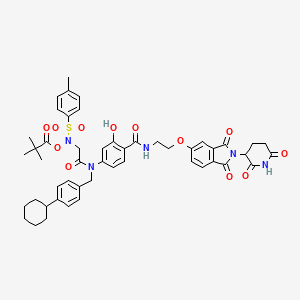
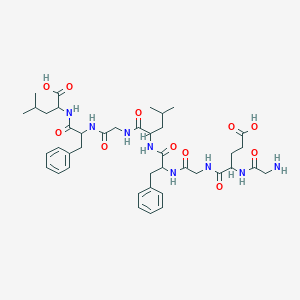
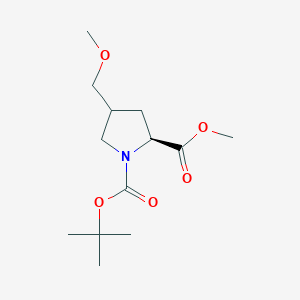
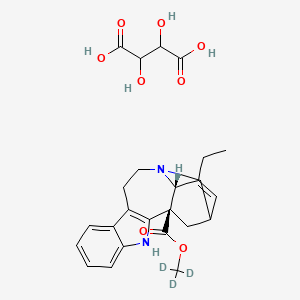
![N-[(3,5-dichlorophenyl)methyl]aniline](/img/structure/B13859525.png)
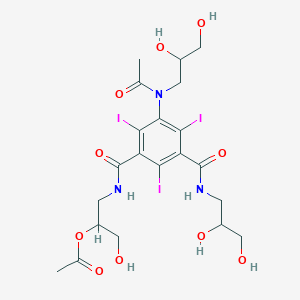
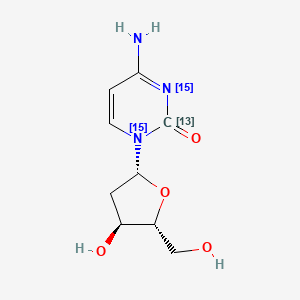
![2-amino-5-hydroxy-1-[3-(1H-indazol-5-yl)-2-methylphenyl]pyridin-4-one](/img/structure/B13859536.png)
